![molecular formula C9H11F3N2OS B14064489 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine](/img/structure/B14064489.png)
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2OS and a molecular weight of 252.26 g/mol . This compound is characterized by the presence of an ethoxy group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(3-Ethoxy-5-(methylthio)phenyl)hydrazine: This compound has a similar structure but with a methylthio group instead of a trifluoromethylthio group.
1-(3-Ethoxy-5-(trifluoromethyl)phenyl)hydrazine: This compound has a trifluoromethyl group instead of a trifluoromethylthio group.
The uniqueness of this compound lies in the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties .
Biological Activity
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound notable for its unique structural features, which include a hydrazine functional group and substituents that enhance its chemical properties. This article provides an in-depth exploration of its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C9H11F3N2OS
- Molecular Weight : 252.26 g/mol
- Functional Groups : Hydrazine, ethoxy, trifluoromethylthio
The presence of the trifluoromethylthio group contributes to the compound's increased stability and lipophilicity, which are critical for its interactions with biological targets. The ethoxy group further influences its solubility and reactivity, making it a compound of interest in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature; however, compounds with similar structures often exhibit significant biological properties. Notably, hydrazine derivatives are recognized for their potential in enzyme inhibition and as probes in biological assays.
Potential Biological Applications
- Enzyme Inhibition : The hydrazine moiety can interact with enzyme active sites, potentially leading to inhibition of enzymatic activity. This interaction may be leveraged in the development of therapeutic agents targeting specific enzymes involved in disease pathways.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may possess similar effects against various pathogens .
- Antioxidant Activity : Compounds with hydrazine structures are often evaluated for their antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Covalent Bond Formation : The hydrazine group may form covalent bonds with nucleophilic sites on enzymes or proteins, leading to functional modifications that alter their activity.
- Lipophilicity Influence : The trifluoromethylthio group enhances the compound's ability to penetrate lipid membranes, facilitating interactions with cellular components and targets.
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(3-Ethyl-5-(trifluoromethyl)phenyl)hydrazine | Lacks ethoxy group | Potential enzyme inhibitor |
3-(Trifluoromethyl)phenylhydrazine | Lacks ethyl and ethoxy groups | Less lipophilic; lower biological activity |
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine | Contains dichloro substitution | Different reactivity; potential for varied biological effects |
This comparison indicates that the unique combination of substituents in this compound may provide distinct advantages for specific biological interactions.
Properties
Molecular Formula |
C9H11F3N2OS |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
[3-ethoxy-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2OS/c1-2-15-7-3-6(14-13)4-8(5-7)16-9(10,11)12/h3-5,14H,2,13H2,1H3 |
InChI Key |
ADBIPFFESXDOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)NN)SC(F)(F)F |
Origin of Product |
United States |
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